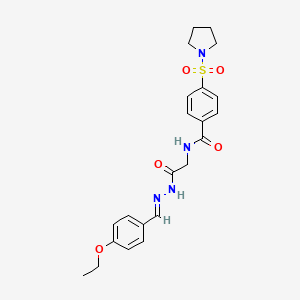

7-(diethylamino)-3-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

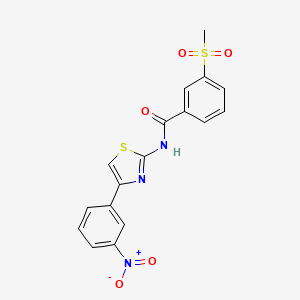

7-(diethylamino)-3-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is commonly referred to as DTEO and is synthesized through a multi-step process that involves the use of various reagents.

Scientific Research Applications

Detection of Cr3+ Ions and Application in Living Cells

A study by Mani et al. (2018) highlights the synthesis of a compound related to 7-(diethylamino)-2H-chromen-2-one for the sensitive detection of Cr3+ ions. The compound showed a quick color response from fluorescent green to colorless and significant quenching of fluorescence in a dimethyl sulfoxide medium. This has applications in living cells, as demonstrated through confocal imaging.

Synthesis and Evaluation of Anti-inflammatory and Analgesic Activity

Ingale et al. (2010) synthesized a series of compounds including 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)acetyl]-2H-chromen-2-ones, closely related to the compound . These were screened for anti-inflammatory and analgesic activities, demonstrating significant biological activity and less ulcerogenic potential compared to standard NSAIDs (Ingale et al., 2010).

Antibacterial and Antifungal Properties

Mahesh et al. (2022) synthesized a novel series of oxadiazole derivatives containing 2H-chromen-2-one moiety, showing significant antibacterial and antifungal activities. This study suggests potential applications in developing antimicrobial agents (Mahesh et al., 2022).

Antimicrobial Activity of Schiff Bases of Coumarin-Incorporated 1,3,4-Oxadiazole Derivatives

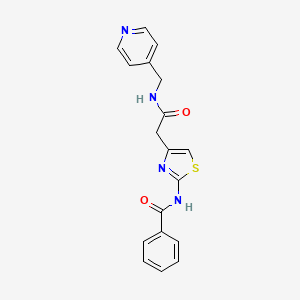

Bhat et al. (2013) explored the synthesis of Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives, demonstrating significant antimicrobial activity against various bacterial and fungal strains. This further indicates the broad spectrum of biological applications of such compounds (Bhat et al., 2013).

Synthesis and Photophysical Properties as Fluorescent Materials

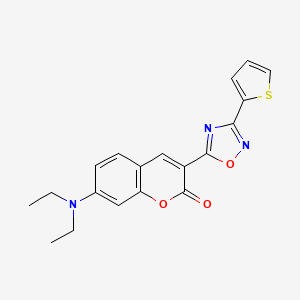

Shimasaki et al. (2021) focused on the synthesis and characterization of 7-(diethylamino)-3-(4-(arylethynyl)phenyl)-2H-chromen-2-ones, demonstrating their potential as strong fluorescent materials. This indicates the application of such compounds in the field of fluorescence and photophysical studies (Shimasaki et al., 2021).

Synthesis of Coumarin-benzotriazole Hybrids for Anti-tubercular Activity

Ambekar et al. (2017) synthesized oxadiazole-coumarin-triazole based molecules, evaluating their anti-mycobacterial activity. One of the compounds displayed good activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment (Ambekar et al., 2017).

Properties

IUPAC Name |

7-(diethylamino)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-3-22(4-2)13-8-7-12-10-14(19(23)24-15(12)11-13)18-20-17(21-25-18)16-6-5-9-26-16/h5-11H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOHVZWIBNACAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone](/img/structure/B2640170.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2640175.png)

![Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2640177.png)

![5-(2-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2640179.png)

![3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2640180.png)

![[2-(2-Methylpropyl)phenyl]methanol](/img/structure/B2640183.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2640191.png)